3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid
Overview
Description
3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a nitrophenyl group attached to the pyrazole ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
The primary target of 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2 (PGD2), a prostanoid that performs various functions in the body, including serving as a potent vasodilator and inhibiting platelet aggregation .
Mode of Action
It is known that the compound interacts with its target, hematopoietic prostaglandin d synthase, potentially altering its function
Biochemical Pathways
Given its target, it is likely that the compound influences the prostaglandin synthesis pathway , specifically the production of PGD2 . The downstream effects of this could be wide-ranging, given the diverse roles of prostanoids in the body.
Result of Action
Given its target, it is plausible that the compound could influence processes regulated by PGD2, such as inflammation and platelet aggregation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Nitration of Phenyl Group: The phenyl group can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Coupling Reaction: The nitrated phenyl group is then coupled with the pyrazole ring through a suitable linker, such as an acetic acid moiety, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Esterification: Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) as a catalyst with an alcohol.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1H-pyrazole-1-acetic acid.
Substitution: 3-(4-Halophenyl)-1H-pyrazole-1-acetic acid or 3-(4-Alkylphenyl)-1H-pyrazole-1-acetic acid.
Esterification: this compound esters.
Scientific Research Applications
3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and cancer-related pathways.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used as a probe to study enzyme activities and receptor-ligand interactions due to its unique structural features.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-1H-pyrazole-1-acetic acid: Similar structure but with an amino group instead of a nitro group.
3-(4-Halophenyl)-1H-pyrazole-1-acetic acid: Similar structure but with a halogen substituent instead of a nitro group.
3-(4-Alkylphenyl)-1H-pyrazole-1-acetic acid: Similar structure but with an alkyl group instead of a nitro group.
Uniqueness
3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various derivatives and a useful tool in scientific research.
Properties
IUPAC Name |
2-[3-(4-nitrophenyl)pyrazol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)7-13-6-5-10(12-13)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCBOUXODIHCKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260976 | |
Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-09-3 | |
Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959582-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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